molecular formula C21H19ClFN3O3 B11199034 N-(3-chloro-4-methoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11199034
M. Wt: 415.8 g/mol
InChI Key: PFCJISKNWNZERA-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated methoxyphenyl group, a fluorinated phenyl group, and a dihydropyrimidinone core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Dihydropyrimidinone Core: This step often involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea or thiourea are condensed under acidic conditions to form the dihydropyrimidinone ring.

    Substitution Reactions: Introduction of the 3-chloro-4-methoxyphenyl group and the 3-fluorophenyl group can be achieved through nucleophilic aromatic substitution reactions.

    Acylation: The final step involves the acylation of the dihydropyrimidinone core with the appropriate acyl chloride to form the target compound.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can be compared with other similar compounds, such as:

    N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: This compound has a similar chlorinated phenyl group but lacks the dihydropyrimidinone core.

    4-METHOXYPHENYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE: This compound also features a methoxyphenyl group but differs in its overall structure and functional groups.

The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-[4-ETHYL-2-(3-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C21H19ClFN3O3

Molecular Weight

415.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H19ClFN3O3/c1-3-15-11-20(28)26(21(25-15)13-5-4-6-14(23)9-13)12-19(27)24-16-7-8-18(29-2)17(22)10-16/h4-11H,3,12H2,1-2H3,(H,24,27)

InChI Key

PFCJISKNWNZERA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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